

4-(ethoxycarbonyl)benzoic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-(Ethoxycarbonyl)benzoic acid

Cat. No.: B1345969

[Get Quote](#)

An In-Depth Technical Guide to **4-(Ethoxycarbonyl)benzoic Acid**

Abstract

This technical guide provides a comprehensive overview of **4-(ethoxycarbonyl)benzoic acid** (CAS No. 713-57-5), a bifunctional organic compound of significant interest to researchers, scientists, and professionals in drug development. This document elucidates the molecule's fundamental physicochemical properties, outlines detailed protocols for its synthesis and characterization, explores its critical role as a molecular linker and building block in medicinal chemistry, and provides robust safety and handling guidelines. By integrating established chemical principles with practical, field-proven methodologies, this guide serves as an authoritative resource for leveraging **4-(ethoxycarbonyl)benzoic acid** in advanced research and development applications.

Core Molecular Profile and Physicochemical Properties

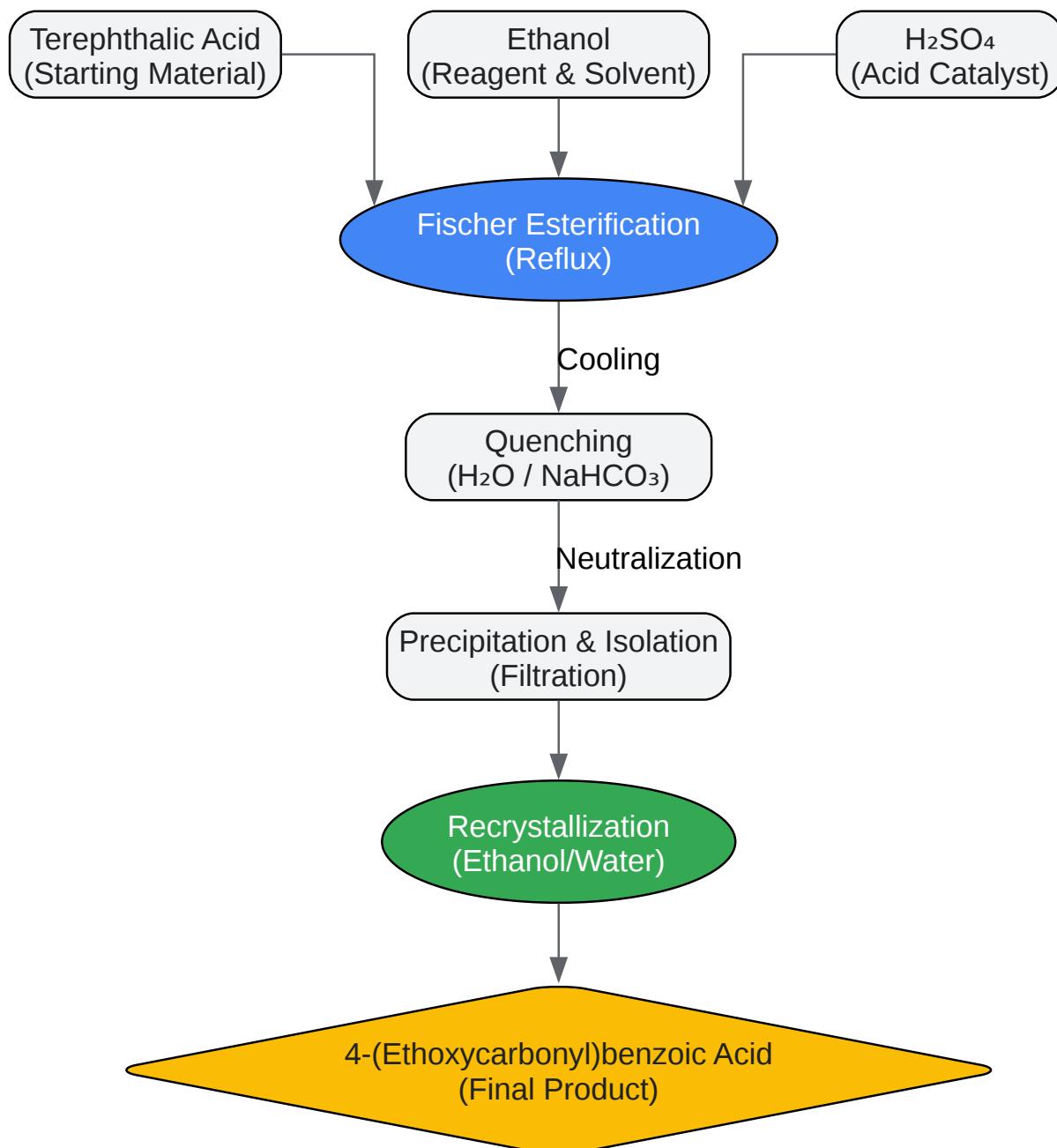
4-(Ethoxycarbonyl)benzoic acid, also known as terephthalic acid monoethyl ester, is a unique aromatic compound featuring two distinct functional groups: a carboxylic acid and an ethyl ester. This dual functionality, positioned at the para positions of a benzene ring, makes it an exceptionally versatile building block in organic synthesis. The carboxylic acid moiety provides a reactive handle for amide bond formation, while the ester group can be hydrolyzed or used in transesterification reactions, allowing for sequential and controlled chemical modifications.

Key Identifiers and Structural Information

Identifier	Value
CAS Number	713-57-5 [1] [2]
Molecular Formula	C ₁₀ H ₁₀ O ₄ [1]
Molecular Weight	194.18 g/mol [1]
IUPAC Name	4-(Ethoxycarbonyl)benzoic acid
Synonyms	Terephthalic acid monoethyl ester, Monoethyl 1,4-benzenedicarboxylate, Ethyl hydrogen terephthalate, p-Ethoxycarbonylbenzoic acid [3]
SMILES	CCOC(=O)c1ccc(cc1)C(=O)O [4]
InChIKey	ADFVYWCDAKWKPH-UHFFFAOYSA-N [1]

Physicochemical Data

The physical and chemical properties of a compound are critical determinants of its behavior in experimental settings, influencing everything from reaction kinetics to purification strategies.


Property	Value / Description	Source
Appearance	White to off-white solid/crystalline powder.	[1]
Melting Point	~169.9 °C	[1]
Topological Polar Surface Area (TPSA)	63.6 Å ²	[3]
XLogP3 (Predicted)	2.4	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	4	[3]
Solubility	<p>Sparingly soluble in water.</p> <p>Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[5]</p> <p>Its solubility profile is governed by the hydrophobic benzene ring and the polar functional groups. Solubility in alcohols like ethanol and methanol is moderate and increases with temperature.[6][7]</p>	
pKa	<p>The pKa is not widely reported but can be estimated to be slightly higher than that of benzoic acid (~4.2) due to the electron-withdrawing nature of the para-ester group, which stabilizes the carboxylate anion.</p>	

Synthesis and Purification

The most common and industrially scalable method for synthesizing **4-(ethoxycarbonyl)benzoic acid** is the mono-esterification of its parent dicarboxylic acid, terephthalic acid. The Fischer-Speier esterification is the foundational reaction, employing an excess of alcohol in the presence of a strong acid catalyst to drive the equilibrium toward the mono-ester product.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Logical Workflow for Synthesis

The synthesis strategy hinges on statistical control and reaction kinetics. Using a large excess of terephthalic acid relative to ethanol would favor the mono-ester, but this presents practical challenges due to the low solubility of terephthalic acid. A more common approach is to use a moderate excess of ethanol and control the reaction time to prevent significant formation of the diethyl terephthalate diester.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-(ethoxycarbonyl)benzoic acid**.

Detailed Experimental Protocol: Fischer Esterification

This protocol describes a laboratory-scale synthesis. The causality behind using excess ethanol is to act as both reactant and solvent, while the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity for nucleophilic attack by the alcohol.[11][12]

Materials:

- Terephthalic acid
- Absolute Ethanol (200 proof)
- Concentrated Sulfuric Acid (H_2SO_4)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Deionized Water
- Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

Procedure:

- Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend terephthalic acid (e.g., 0.1 mol) in absolute ethanol (e.g., 200 mL). The ethanol serves as both the solvent and the reactant.
- Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3 mL) to the suspension. The addition should be slow to control the exothermic reaction.
- Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for a controlled period (e.g., 4-6 hours). Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to maximize the yield of the mono-ester while minimizing the formation of the diethyl diester.
- Work-up - Quenching: After the reaction period, allow the flask to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 500 mL of cold deionized water. This will cause the product to precipitate.

- Neutralization & Isolation: Stir the aqueous mixture and slowly add saturated sodium bicarbonate solution until the pH is neutral (~7). This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid groups, which will form the water-soluble sodium salt.
- Filtration: Collect the precipitated solid product by vacuum filtration. Wash the solid with copious amounts of deionized water to remove any soluble salts and impurities.
- Purification - Recrystallization: The crude product can be purified by recrystallization from an ethanol/water mixture.[\[13\]](#) Dissolve the solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60-70 °C to a constant weight.

Analytical Characterization

Rigorous analytical validation is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of chromatographic and spectroscopic techniques provides a self-validating system of characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reversed-phase method is typically employed for benzoic acid derivatives.[\[14\]](#)[\[15\]](#)

Typical HPLC Parameters:

Parameter	Specification	Rationale
Column	C18, 5 μ m, 4.6 x 150 mm	Provides excellent retention and separation for aromatic acids.
Mobile Phase	Gradient elution with A: 0.1% Formic Acid in Water, B: Acetonitrile	The acidic mobile phase ensures the carboxylic acid is protonated for good peak shape.
Gradient	70% A to 30% A over 15 minutes	A standard gradient to elute the compound and separate it from potential impurities like unreacted terephthalic acid (more polar) and the diethyl ester (less polar).
Flow Rate	1.0 mL/min	Standard analytical flow rate.
Detection	UV/DAD at 254 nm	The benzene ring provides strong chromophoric activity.
Injection Volume	10 μ L	

| Expected Retention Time | ~8-10 minutes (highly method-dependent) ||

Spectroscopic Identification

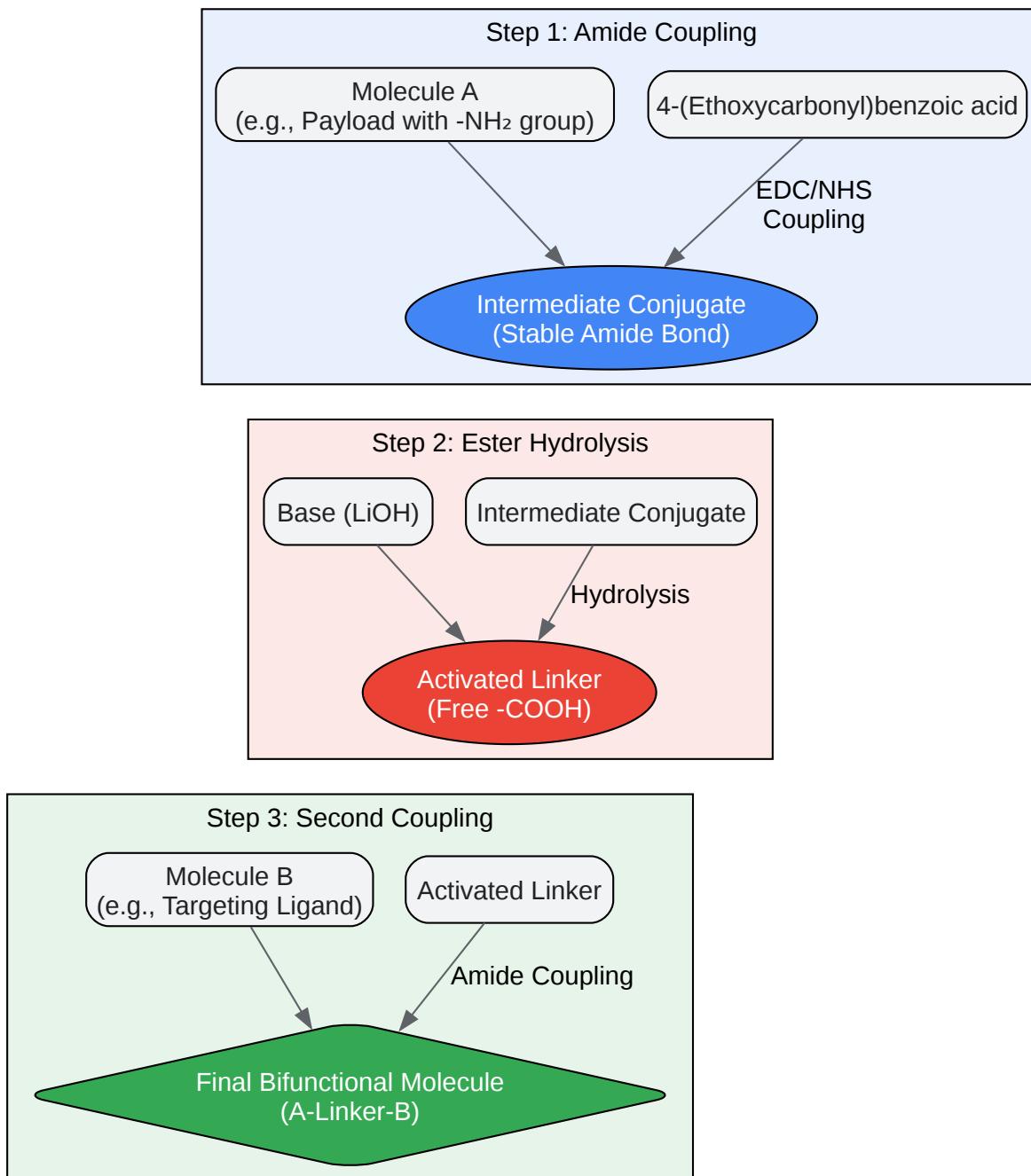
Spectroscopy provides unambiguous structural confirmation.

1. Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups present in the molecule.
 - O-H Stretch (Carboxylic Acid): A very broad absorption band from \sim 2500 to 3300 cm^{-1} . This broadness is characteristic of the hydrogen-bonded dimers of carboxylic acids.[\[16\]](#)
 - C-H Stretch (Aromatic/Aliphatic): Aromatic C-H stretches appear just above 3000 cm^{-1} , while aliphatic C-H stretches from the ethyl group appear just below 3000 cm^{-1} .

- C=O Stretch (Ester & Carboxylic Acid): Two distinct carbonyl peaks are expected. The carboxylic acid C=O stretch typically appears around $1700\text{-}1680\text{ cm}^{-1}$. The ester C=O stretch is usually at a higher wavenumber, around 1720 cm^{-1} .[\[16\]](#)
- C-O Stretch (Ester & Carboxylic Acid): Strong bands in the $1320\text{-}1210\text{ cm}^{-1}$ region.[\[16\]](#)

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.

- ^1H NMR (400 MHz, DMSO-d₆):
 - ~13.3 ppm (s, 1H): The acidic proton of the carboxylic acid (COOH). This peak is broad and its chemical shift is concentration-dependent.
 - ~8.1 ppm (d, 2H): Aromatic protons ortho to the carboxylic acid group.
 - ~8.0 ppm (d, 2H): Aromatic protons ortho to the ester group. The two doublets create a characteristic AA'BB' system for the para-substituted ring.
 - ~4.4 ppm (q, 2H): Methylene protons (-OCH₂CH₃) of the ethyl ester, coupled to the methyl protons.
 - ~1.4 ppm (t, 3H): Methyl protons (-OCH₂CH₃) of the ethyl ester, coupled to the methylene protons.
- ^{13}C NMR (100 MHz, DMSO-d₆):
 - ~166.5 ppm: Carbonyl carbon of the carboxylic acid.
 - ~165.0 ppm: Carbonyl carbon of the ethyl ester.
 - ~134-135 ppm: Quaternary aromatic carbon attached to the carboxylic acid.
 - ~132-133 ppm: Quaternary aromatic carbon attached to the ester.
 - ~129-130 ppm: Aromatic CH carbons. Due to symmetry, two signals are expected for the four aromatic CH carbons.[\[17\]](#)


- ~61.5 ppm: Methylene carbon (-OCH₂CH₃) of the ethyl ester.
- ~14.5 ppm: Methyl carbon (-OCH₂CH₃) of the ethyl ester.

Applications in Drug Development and Medicinal Chemistry

The true value of **4-(ethoxycarbonyl)benzoic acid** lies in its bifunctional nature, which positions it as a premier heterobifunctional linker. In drug development, linkers are crucial components that connect two or more molecular entities, such as an antibody and a cytotoxic payload in an Antibody-Drug Conjugate (ADC).[18][19]

Role as a Heterobifunctional Linker

The differential reactivity of the carboxylic acid and the ester allows for orthogonal chemical strategies. The carboxylic acid can be readily activated (e.g., with EDC/NHS or by conversion to an acid chloride) to form a stable amide bond with an amine-containing molecule. The ethyl ester remains unreactive under these conditions. Subsequently, the ester can be hydrolyzed under basic conditions to reveal a new carboxylic acid for further conjugation, or it can be used in other transformations.

[Click to download full resolution via product page](#)

Caption: Orthogonal conjugation strategy using the linker.

Use in PROTACs and ADCs

- PROTACs (PROteolysis TArgeting Chimeras): These are molecules designed to hijack the cell's ubiquitin-proteasome system to degrade specific target proteins. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. Benzoic acid derivatives are frequently used as part of the linker scaffold to provide rigidity and defined spatial orientation.[20]
- ADCs (Antibody-Drug Conjugates): In ADCs, the linker's role is to stably connect a potent cytotoxic drug to a monoclonal antibody. The linker must be stable in circulation but allow for the release of the payload at the target cancer cell. The chemistry afforded by **4-(ethoxycarbonyl)benzoic acid** is well-suited for constructing such linkers.[19]

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. **4-(ethoxycarbonyl)benzoic acid** is classified as an irritant.

Hazard Identification

GHS Classification	Statement
Skin Irritation	H315: Causes skin irritation.[1]
Eye Irritation	H319: Causes serious eye irritation.[1]
Respiratory Irritation	H335: May cause respiratory irritation.[1]

Recommended Handling and PPE

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.
 - Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Avoid prolonged or repeated contact.

- Respiratory Protection: If handling large quantities or generating dust, use a NIOSH-approved respirator.
- Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Disposal

- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[\[2\]](#)
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

4-(Ethoxycarbonyl)benzoic acid is more than a simple chemical intermediate; it is a strategic tool for molecular design and construction. Its defined structure, predictable reactivity, and bifunctional nature make it an invaluable asset in the synthesis of complex molecules, particularly in the development of targeted therapeutics like PROTACs and ADCs. This guide has provided the foundational knowledge and practical protocols necessary for scientists to confidently incorporate this versatile building block into their research endeavors, from bench-scale synthesis to advanced application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(ethoxycarbonyl)benzoic acid | CymitQuimica [cymitquimica.com]
- 2. 713-57-5|4-(Ethoxycarbonyl)benzoic acid|BLD Pharm [bldpharm.com]
- 3. echemi.com [echemi.com]
- 4. 4-[(Ethoxycarbonyl)oxy]benzoic acid | C10H10O5 | CID 20463509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 11. cerritos.edu [cerritos.edu]
- 12. athabascau.ca [athabascau.ca]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. helixchrom.com [helixchrom.com]
- 15. researchgate.net [researchgate.net]
- 16. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. eurekaselect.com [eurekaselect.com]
- 19. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [4-(ethoxycarbonyl)benzoic acid CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1345969#4-ethoxycarbonyl-benzoic-acid-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com